molecular formula C19H16N2O2S B2949605 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 872695-40-4

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2949605
CAS No.: 872695-40-4
M. Wt: 336.41
InChI Key: IPAABTGAAYIUCE-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic compound that features a benzodioxole ring, a pyridazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the pyridazine ring through cyclization reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or pyridazine rings.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but differs in the presence of a propanoic acid group instead of the pyridazine and sulfanyl groups.

    (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(4-methoxyphenyl)methanone: This compound also contains the benzodioxole ring but has an oxiranyl and methoxyphenyl group instead of the pyridazine and sulfanyl groups.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is unique due to its combination of the benzodioxole, pyridazine, and sulfanyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-2-4-14(5-3-13)11-24-19-9-7-16(20-21-19)15-6-8-17-18(10-15)23-12-22-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAABTGAAYIUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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